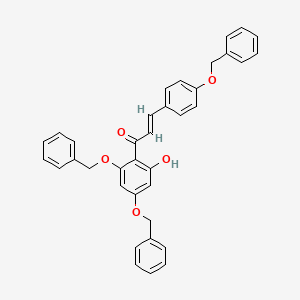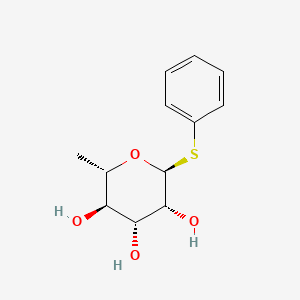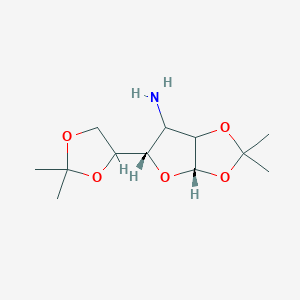
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 5-amino-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose involves multiple steps, starting from 5-azido-5-deoxy-1,2:3,4-O-diisopropylidene-alpha-D-glucofuranose, followed by reduction and deprotection processes (Gottschaldt et al., 2004). These steps highlight the complex methodology required to synthesize and modify sugar molecules for specific functional applications.
Molecular Structure Analysis
The molecular structure of similar sugar derivatives has been elucidated through methods such as X-ray diffraction, showcasing the molecule's conformation and the arrangement of its isopropylidene groups (Krajewski et al., 1984). Understanding the molecular structure is crucial for determining the compound's reactivity and potential interactions with other molecules.
Chemical Reactions and Properties
These sugar derivatives undergo various chemical reactions, including the formation of binuclear complexes with metals such as copper(II), demonstrating their ability to act as ligands due to their functional groups (Gottschaldt et al., 2004). These reactions are significant for applications in catalysis and the development of coordination compounds.
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, of sugar derivatives can be influenced by their structural modifications. For example, the introduction of fluorine atoms or other substituents can significantly alter these properties, affecting their applications in various fields (Argentini et al., 1986).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or under certain conditions, are defined by the functional groups present in the molecule. The amino and isopropylidene groups in these sugar derivatives play a crucial role in their chemical behavior, making them versatile intermediates for further chemical transformations (Ramjeesingh & Kahlenberg, 1977).
Scientific Research Applications
-
Foldameric Building Blocks
- Field : Biochemistry
- Application : This compound is used to obtain key sugar derivatives for making homooligomeric foldamers or α/β-chimera peptides .
- Method : The synthesis involves economic and multigram scale synthetic methods . The present synthetic route elaborated is appropriate for large-scale synthesis, with optimized yields and reduced reaction times .
- Results : The study encompasses necessary building blocks and key coupling reactions making type “inserts” . Producing longer oligomers for drug design and discovery is more of a reality than a wish .
-
Pharmaceutical Compound
-
Synthesis of Biologically Active Compounds
-
α-Selective Glycosylation
- Field : Organic Chemistry
- Application : This compound is used for the attachment of various 3-aminodeoxy sugars to natural products or drugs, which is a prominent method for new drug development .
- Method : The synthesis involves diversified functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety .
- Results : Based on these results, the α-selective glycosylation reactions of these 3-aminodeoxy sugars and the structural modification of diosgenin were further investigated .
-
Preparation of Biologically Active Compounds
-
Pharmaceutical Formulations
Safety And Hazards
For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer2.
Future Directions
The future directions of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the retrieved documents. However, given its pharmaceutical potential, it can be inferred that further research and development in drug formulations containing this compound could be a possible future direction.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAHGPRANRAGI-HPJYYENKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


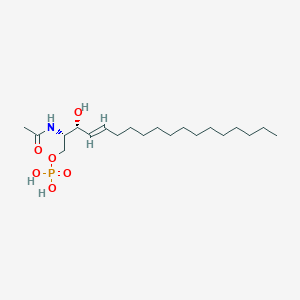

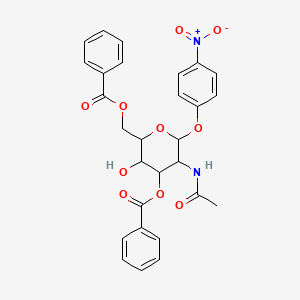
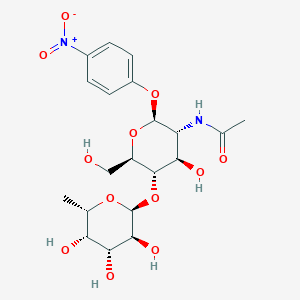
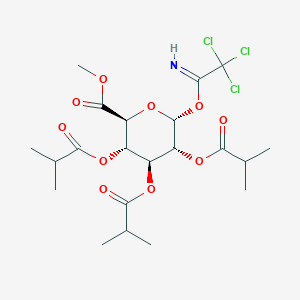

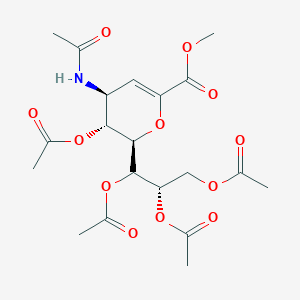
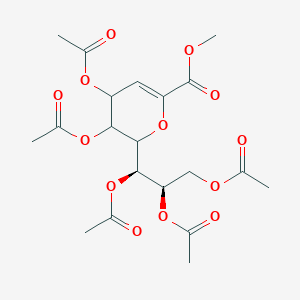
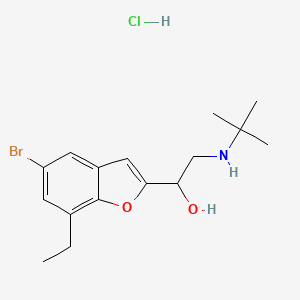
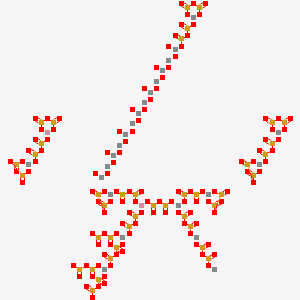
![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
